molecular formula C12H14BrN3 B14034361 1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B14034361
M. Wt: 280.16 g/mol
InChI Key: WUEGBPDZAVDURG-JTQLQIEISA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- is a compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrrole and pyridine ring system, with a bromine atom at the 5-position and a pyrrolidinylmethyl group at the 2-position.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, followed by cyclization steps . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems under specific conditions

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets. For instance, it inhibits the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- lies in its specific substitution pattern and its potent inhibitory effects on FGFRs, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

5-bromo-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14BrN3/c13-9-4-8-5-11(16-12(8)15-7-9)6-10-2-1-3-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)/t10-/m0/s1

InChI Key

WUEGBPDZAVDURG-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC3=CC(=CN=C3N2)Br

Canonical SMILES

C1CC(NC1)CC2=CC3=CC(=CN=C3N2)Br

Origin of Product

United States

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